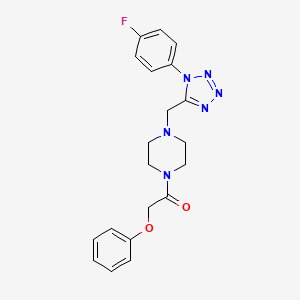

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

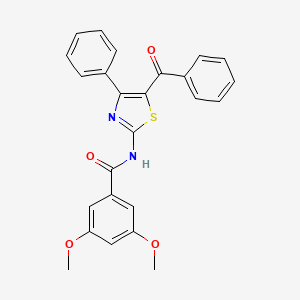

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone is a synthetic compound that features a tetrazole ring, a fluorophenyl group, a piperazine ring, and a phenoxyethanone moiety

Mecanismo De Acción

Target of Action

The primary target of this compound is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

This compound acts as a reversible and highly selective MAGL inhibitor . It inhibits MAGL in a competitive mode with respect to the 2-AG substrate . By inhibiting MAGL, it prevents the degradation of 2-AG, leading to an elevation of 2-AG levels .

Biochemical Pathways

The inhibition of 2-AG degradation leads to the activation of the cannabinoid receptors (CBs) CB1 and CB2 . These receptors have demonstrated beneficial effects on mood, appetite, pain, and inflammation . Therefore, by inhibiting MAGL and elevating 2-AG levels, this compound indirectly leads to the activation of CB1 and CB2 receptors .

Pharmacokinetics

It’s known that the compound binds to magl in a time- and dose-dependent manner . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The compound’s action results in several molecular and cellular effects. In the rodent brain, the compound indirectly leads to CB1 occupancy by raising 2-AG levels . It also raises norepinephrine levels in the cortex . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .

Action Environment

It’s known that the compound’s efficacy can vary depending on the dose . More research is needed to understand how environmental factors might influence the compound’s action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps. The starting materials can be fluorophenyl hydrazine, piperazine, and phenoxyethanone, among others. A common synthetic route is as follows:

Synthesis of the Tetrazole Ring: Begin with the reaction of 4-fluorophenyl hydrazine with sodium azide and an appropriate catalyst, resulting in the formation of the tetrazole ring.

Formation of the Piperazine Intermediate: React piperazine with a chloromethyl intermediate derived from the tetrazole compound to form a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl)piperazine intermediate.

Final Coupling: Condense the piperazine intermediate with phenoxyethanone under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial-scale production typically employs the above synthetic route with optimization in reaction conditions, such as solvent choice, temperature control, and purification techniques, to ensure high yield and purity. Automation and continuous flow processes are often utilized to scale up production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions:

Oxidation: : Undergoes oxidation with oxidizing agents like potassium permanganate, leading to oxidative degradation or modification of functional groups.

Reduction: : Reduction with reagents such as lithium aluminium hydride can modify specific functional groups.

Substitution: : Substitution reactions may occur at the fluorophenyl or phenoxy moieties, utilizing nucleophilic or electrophilic substitution reagents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Lithium aluminium hydride, sodium borohydride

Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation Products: : Oxidized derivatives, potentially forming carboxylic acids or ketones.

Reduction Products: : Alcohols, amines, or de-fluorinated compounds.

Substitution Products: : Varied functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone serves as a versatile intermediate for synthesizing more complex molecules and materials.

Biology

In biological research, this compound may act as a molecular probe to study the interactions of fluorophenyl and tetrazole-containing compounds with biological macromolecules.

Medicine

It could be investigated for its pharmacological properties, potentially as a lead compound in drug discovery, especially for receptor-targeting drugs due to its unique structural features.

Industry

In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(Fluorophenyl)-1H-tetrazol-5-yl)ethanone: : A simpler compound lacking the piperazine ring.

1-(4-((4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone: : A similar compound with a chlorophenyl group instead of fluorophenyl.

Uniqueness

The unique combination of the tetrazole, fluorophenyl, piperazine, and phenoxyethanone moieties in 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone provides distinctive pharmacokinetic and pharmacodynamic properties. This structural complexity can lead to unique interactions with biological targets, making it valuable in research and development.

For a deeper dive into this compound's impact in various fields, further empirical studies and application-specific research would be insightful. What’s your end game in knowing about this compound?

Propiedades

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c21-16-6-8-17(9-7-16)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)15-29-18-4-2-1-3-5-18/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXEFRZGCDPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2857105.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2857116.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)